Celangulin V

Vue d'ensemble

Description

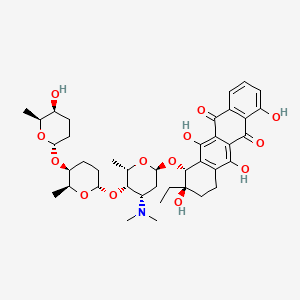

Celangulin V (CV) is the main insecticidal constituent of Celastrus angulatus . It is a natural β-dihydroagarofuran derivative and is known for its insecticidal activity against many agricultural pests . It is widely used in pest control in China .

Molecular Structure Analysis

Celangulin V is a kind of sesquiterpene polyol esters with a β-dihydroagarofuran skeleton . It holds seven hydroxyl groups . The single crystal structure of celangulin-V has been reported .Chemical Reactions Analysis

The transcriptome analysis revealed 16 unigenes probably involved in Celangulin V biosynthesis . These unigenes encoded sesquiterpene synthases (germacrene D synthase, germacradienol synthase, valencene synthase and 7-epi-alpha-selinene synthase), and CYP450s (CYP71D9, CYP71D10, CYP71D11) .Applications De Recherche Scientifique

Transcriptome Analysis for Biosynthetic Pathway Exploration

Celangulin V, a significant insecticidal sesquiterpenoid from Celastrus angulatus, has been the subject of research for its biosynthetic pathways. A study by Li et al. (2018) used transcriptome analysis of C. angulatus to uncover genes involved in Celangulin V biosynthesis. This research is pivotal for synthetic biology approaches aiming at sustainable Celangulin V production.

Interaction with Insect Digestive Systems

The mode of action of Celangulin V involves its interaction with the digestive system of insects. A study conducted by Lu et al. (2015) identified various binding proteins in the midgut of Mythimna separata larvae that could be potential targets of Celangulin V's insecticidal activity.

Penetration and Translocation in Plants

Research by Wei et al. (2010) explored Celangulin V's ability to penetrate and translocate within plants. This study is essential for understanding how Celangulin V can be effectively used in pest control, particularly its uptake and movement within plant tissues.

Development of Monoclonal Antibodies and Receptor Localization

Qi et al. (2006) developed monoclonal antibodies specific to Celangulin V to localize its receptor in the oriental armyworm. This research, detailed in Qi et al. (2006), contributes to a deeper understanding of how Celangulin V interacts with insect physiology at a cellular level.

Synthesis and Insecticidal Activity of Derivatives

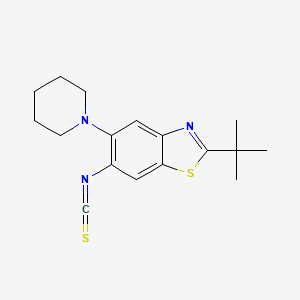

The synthesis and evaluation of Celangulin V derivatives for enhanced insecticidal activity have been a significant research focus. For instance, Zhu et al. (2022) synthesized benzenesulfonamide derivatives, revealing some with greater insecticidal efficacy than Celangulin V itself. This research is crucial for developing more efficient and cost-effective insecticides.

Insight into Mode of Action on Insect Midgut Cells

Wang et al. (2017) investigated how Celangulin V affects the transmembrane potential of midgut cells in lepidopteran larvae. The findings, as discussed in Wang et al. (2017), indicate that Celangulin V primarily inhibits V-ATPase in the apical membrane, impacting intracellular pH and nutrient transport.

Degradation and Environmental Fate

Understanding the environmental fate of Celangulin V is essential for its safe application. A study by Universit (2015) examined the degradation dynamics of Celangulin V in soils, contributing to knowledge about its environmental persistence and degradation products.

Synthesis of Novel Derivatives and Their Activities

The synthesis of new derivatives of Celangulin V and their insecticidal activities have been explored. Zhang et al. (2014) synthesized novel nitrogenous derivatives, as detailed in Zhang et al. (2014), to understand the structural factors essential for biological activity.

Ultrastructural Effects on Insect Midgut Cells

Qi et al. (2011) studied the ultrastructural effects of Celangulin V on midgut cells of the oriental armyworm, revealing severe cytotoxicity. Their findings, available in Qi et al. (2011), provide insight into the cellular damage caused by Celangulin V in target insects.

Orientations Futures

Propriétés

IUPAC Name |

[(2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHJPPZGVANYSD-CHDNDZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930682 | |

| Record name | 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 178554 | |

CAS RN |

139979-81-0 | |

| Record name | Angulatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139979810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

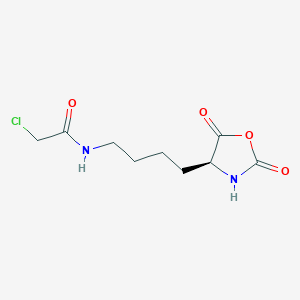

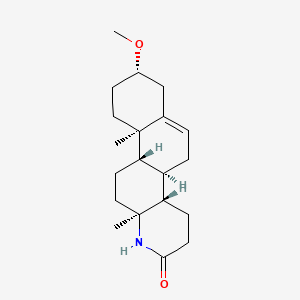

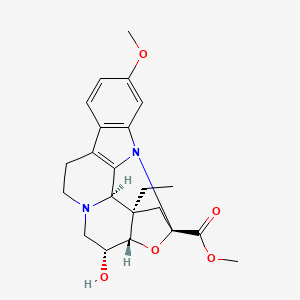

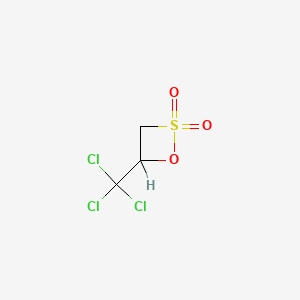

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)